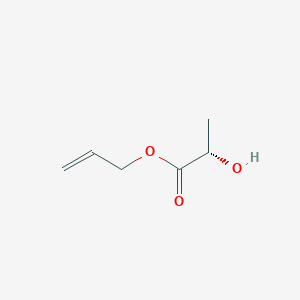
(s)-Allyl lactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl (2S)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is derived from the esterification of allyl alcohol and (2S)-2-hydroxypropanoic acid (commonly known as L-lactic acid). This compound is characterized by its allyl group, which is a substituent with the structural formula −CH2−HC=CH2, and its hydroxypropanoate moiety. The presence of both an allyl group and a hydroxy group in its structure makes it a versatile compound in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Allyl (2S)-2-hydroxypropanoate can be synthesized through the esterification reaction between allyl alcohol and (2S)-2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of (s)-Allyl lactate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
化学反応の分析
Types of Reactions
Allyl (2S)-2-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of allyl aldehyde or allyl ketone.
Reduction: Formation of allyl alcohol.
Substitution: Formation of allyl-substituted derivatives.
科学的研究の応用
Allyl (2S)-2-hydroxypropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (s)-Allyl lactate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
Allyl acetate: Similar in structure but lacks the hydroxy group.
Allyl alcohol: Contains the allyl group but lacks the ester functionality.
Lactic acid esters: Similar in having the hydroxypropanoate moiety but differ in the substituent attached to the ester group.
Uniqueness
Allyl (2S)-2-hydroxypropanoate is unique due to the presence of both an allyl group and a hydroxypropanoate moiety, which imparts distinct reactivity and versatility in various chemical reactions and applications.
特性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC名 |
prop-2-enyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3/t5-/m0/s1 |
InChIキー |
CYFIHPJVHCCGTF-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)OCC=C)O |
正規SMILES |
CC(C(=O)OCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[(Dimethylamino)methyl]-2-thienyl}boronic acid](/img/structure/B8713411.png)
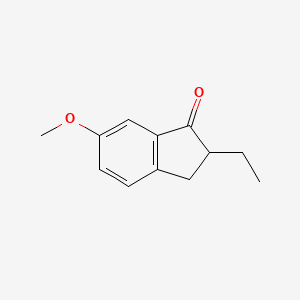
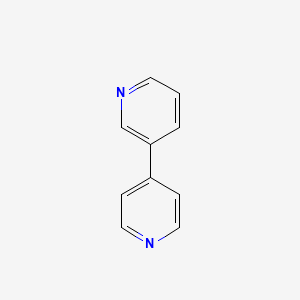
![1-(6-Fluoro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B8713432.png)
![1H-Pyrrolo[2,3-B]pyridine-3-ethanol, 5-chloro-2-(triethylsilyl)-](/img/structure/B8713438.png)
![8-(4-(Methylsulfonyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8713443.png)
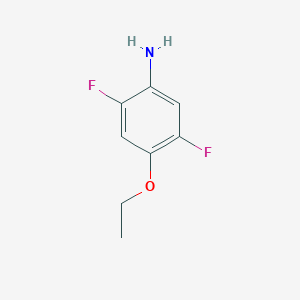
![Benzaldehyde, 3,4-bis[(4-methoxyphenyl)methoxy]-](/img/structure/B8713455.png)
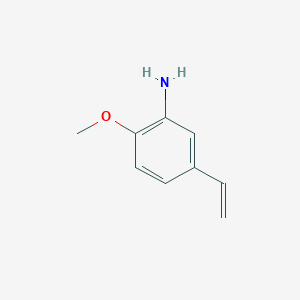
![5,6-Dihydro-4h-pyrido[3,2,1-jk]carbazol-4-one](/img/structure/B8713465.png)
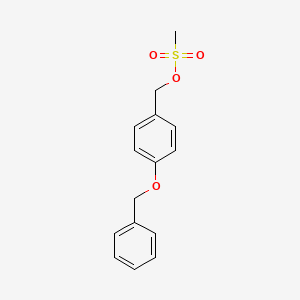
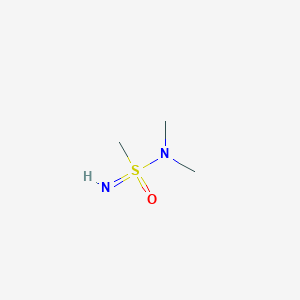

![9-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8713503.png)
